(2-Chloro-1-cyclopropylethyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13Cl |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
(2-chloro-1-cyclopropylethyl)benzene |
InChI |
InChI=1S/C11H13Cl/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
ILRVOTFRIKSMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1 Cyclopropylethyl Benzene and Structural Analogues
Direct Synthetic Routes to the (2-Chloro-1-cyclopropylethyl)benzene Core
Direct synthetic routes to the this compound core primarily involve the preparation of a suitable precursor, typically an alcohol, which is then converted to the target chloride. This two-step sequence allows for reliable construction of the carbon framework before the final halogenation step.
Precursor Synthesis and Functional Group Interconversions
The most common precursor for this compound is 1-cyclopropyl-1-phenylethanol. nih.gov This tertiary alcohol can be synthesized through the reaction of cyclopropyl (B3062369) phenyl ketone with a methyl Grignard reagent (methylmagnesium bromide) or methyllithium. This nucleophilic addition to the carbonyl group effectively assembles the required carbon skeleton.
Cyclopropyl phenyl ketone itself is a key intermediate. An improved synthesis method involves a Friedel-Crafts acylation of benzene (B151609) using γ-chlorobutyryl chloride in the presence of anhydrous aluminum chloride. acs.org This reaction forms an acyclic intermediate which then undergoes intramolecular cyclization to yield the ketone. acs.org This method provides a more efficient and cost-effective route compared to earlier preparations. acs.org
| Precursor | Starting Materials | Reagents | Key Transformation |
| Cyclopropyl Phenyl Ketone | Benzene, γ-Butyrolactone | Thionyl Chloride, Aluminum Chloride | Friedel-Crafts Acylation and Intramolecular Cyclization acs.org |
| 1-Cyclopropyl-1-phenylethanol | Cyclopropyl Phenyl Ketone | Methylmagnesium Bromide or Methyllithium | Grignard Reaction / Nucleophilic Addition nih.gov |
| This compound | 1-Cyclopropyl-1-phenylethanol | Thionyl Chloride, HCl, or other chlorinating agents | Nucleophilic Substitution |
Once 1-cyclopropyl-1-phenylethanol is obtained, the final step is a functional group interconversion from the hydroxyl group to the chloro group. This is typically achieved through a nucleophilic substitution reaction. Reagents such as thionyl chloride (SOCl₂), hydrogen chloride (HCl), or phosphorus pentachloride (PCl₅) can be employed for this transformation. The choice of reagent can influence the reaction conditions and stereochemical outcome.
Stereoselective Approaches to this compound Isomers
Achieving stereoselectivity in the synthesis of this compound isomers is centered on controlling the formation of the chiral center at the carbon bearing the phenyl and cyclopropyl groups. This can be approached in two main ways:
Asymmetric Reduction of a Prochiral Ketone: Starting with cyclopropyl phenyl ketone, an asymmetric reduction using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) can produce one enantiomer of the precursor alcohol, 1-cyclopropyl-1-phenylethanol, in excess.
Kinetic Resolution: A racemic mixture of 1-cyclopropyl-1-phenylethanol can be subjected to a kinetic resolution, where one enantiomer reacts faster with a chiral reagent, allowing for the separation of the unreacted, enantiomerically-enriched alcohol.
Subsequent chlorination of the enantiomerically-enriched alcohol must proceed with controlled stereochemistry. For example, using a reagent that promotes an Sₙ2 reaction mechanism would lead to an inversion of configuration at the chiral center, while an Sₙ1 mechanism would likely result in racemization. The choice of chlorinating agent and reaction conditions is therefore critical for preserving or inverting the desired stereochemistry.
Construction of the Cyclopropane (B1198618) Ring System in this compound Precursors
The formation of the three-membered ring is a critical aspect of the synthesis. This is typically accomplished before the side chain is fully elaborated or halogenated.
Cyclopropanation Reactions Utilizing Olefinic Substrates
A primary method for forming the cyclopropane ring is the cyclopropanation of an olefin. For precursors to this compound, this would involve starting with a styrene (B11656) derivative. Various methods exist for this transformation:
Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane and a zinc-copper couple), to add a methylene (B1212753) (CH₂) group across the double bond of styrene. wikipedia.orgmasterorganicchemistry.com This reaction is generally stereospecific.
Diazo Compounds with Metal Catalysis: Diazo compounds, such as ethyl diazoacetate, in the presence of transition metal catalysts (e.g., rhodium or copper complexes), generate metal carbenes that efficiently cyclopropanate styrenes. rochester.edursc.org Engineered myoglobin-based catalysts have also been developed for highly diastereoselective and enantioselective cyclopropanation of styrenes. rochester.edurochester.edu
Photochemical Methods: Visible-light-enabled cyclopropanation of styrenes using gem-diiodomethyl carbonyl reagents has been developed as a robust and safe alternative to traditional methods, avoiding the need for transition metals or explosive diazo reagents. nih.govrsc.org
| Cyclopropanation Method | Carbene/Carbenoid Source | Substrate Example | Key Features |
| Simmons-Smith | Diiodomethane, Zn-Cu couple | Styrene | Stereospecific, avoids highly reactive free carbene. wikipedia.orgmasterorganicchemistry.com |
| Catalytic (e.g., Rhodium) | Diazoacetates | Styrene derivatives | High efficiency, potential for stereocontrol with chiral catalysts. rochester.edu |
| Biocatalytic | Ethyl diazoacetate | Styrene derivatives | High diastereo- and enantioselectivity using engineered enzymes. rochester.edurochester.edu |
| Photochemical | gem-diiodomethyl carbonyls | Styrene derivatives | Transition-metal and diazo-free, high functional group tolerance. nih.govrsc.org |
Alternative Methods for Cyclopropane Ring Formation
Besides the direct cyclopropanation of olefins, intramolecular cyclization reactions provide another powerful route to the cyclopropane ring.
Intramolecular Wurtz Coupling: A 1,3-dihalopropane derivative can undergo intramolecular cyclization in the presence of a reducing metal like sodium or zinc to form a cyclopropane ring.
Base-Mediated Cyclization: An active methylene compound (a CH₂ group flanked by two electron-withdrawing groups) can be alkylated with a 1,2-dihaloethane. Subsequent treatment with a base can induce an intramolecular nucleophilic substitution to close the ring. For instance, the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane followed by base-induced cyclization yields 1-phenylcyclopropane-1-carbonitrile, a versatile precursor. nih.gov
Regioselective and Chemoselective Halogenation Strategies
The final step in the synthesis is the introduction of the chlorine atom. This must be done with high regioselectivity to place the chlorine on the terminal carbon of the ethyl side chain, and with chemoselectivity to avoid unwanted reactions with the phenyl or cyclopropyl rings.
Starting from the precursor 1-cyclopropyl-1-phenylethanol, the hydroxyl group is located at the benzylic position (C1 of the ethyl chain). The target molecule requires chlorine at the C2 position. This means a direct substitution of the hydroxyl group is not the desired transformation.
A more viable strategy involves starting with a different precursor, such as cyclopropylstyrene. Addition of HCl across the double bond would be expected, by Markovnikov's rule, to place the chlorine at the benzylic position, yielding (1-chloro-1-cyclopropylethyl)benzene. To obtain the desired this compound, an anti-Markovnikov addition of a chlorine-containing species would be necessary. This can be challenging.
A more controlled and practical approach involves a multi-step sequence starting from cyclopropyl phenyl ketone:
Reaction with a Wittig reagent like methylenetriphenylphosphorane (Ph₃P=CH₂) to form 1-cyclopropyl-1-phenylethene.
Hydroboration-oxidation of the alkene to yield 2-cyclopropyl-2-phenylethanol. This sequence ensures the hydroxyl group is placed on the terminal carbon (anti-Markovnikov addition).
Chlorination of the primary alcohol, 2-cyclopropyl-2-phenylethanol, using a reagent like thionyl chloride or the Appel reaction (triphenylphosphine and carbon tetrachloride) to give the final product, this compound. This sequence provides excellent regiochemical control over the final halogenation step.
Introduction of the Chloro Moiety at the C-2 Position
The introduction of a chlorine atom at the C-2 position of the (1-cyclopropylethyl)benzene framework is a significant challenge due to the presence of the more reactive benzylic C-1 position. Direct radical halogenation of the parent hydrocarbon, (1-cyclopropylethyl)benzene, would likely result in preferential substitution at the benzylic carbon (C-1) because the resulting benzylic radical is stabilized by resonance with the phenyl ring. themasterchemistry.com Therefore, indirect methods or highly selective C–H activation strategies are required to achieve the desired regiochemistry.
A plausible synthetic route commences with a suitable precursor, such as 1-cyclopropyl-1-phenylethanol. This tertiary alcohol can be synthesized from cyclopropyl phenyl ketone via the addition of a methyl organometallic reagent or from acetophenone and a cyclopropyl organometallic reagent. Dehydration of 1-cyclopropyl-1-phenylethanol would yield α-cyclopropylstyrene. nih.gov The subsequent challenge is the hydrochlorination of this alkene. Standard Markovnikov addition of HCl would place the chlorine atom at the C-1 position, forming (1-chloro-1-cyclopropylethyl)benzene. To achieve the target C-2 chlorination, an anti-Markovnikov addition would be necessary. While radical addition of HBr is a well-established method for anti-Markovnikov hydrobromination, the analogous reaction with HCl is generally not effective. However, recent advances in photocatalysis have enabled anti-Markovnikov hydrochlorination using light-activated catalysts. chemicalprocessing.comrice.edu
An alternative and more direct approach involves the selective chlorination of a non-activated C–H bond. This is a formidable challenge in organic synthesis, but several methods have emerged. acs.org These strategies often rely on directed C–H activation or the use of specific catalysts that can differentiate between C–H bonds based on steric and electronic factors. For instance, methods using N-chloroamides have shown remarkable site-selectivity in the chlorination of aliphatic C–H bonds, even in the presence of more traditionally reactive sites. acs.org
Another viable pathway involves the conversion of a precursor alcohol, 1-cyclopropyl-2-phenylethanol, to the corresponding chloride. This secondary alcohol could be subjected to various chlorinating agents. Classical reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be employed. nih.govthieme-connect.de The stereochemical outcome of such reactions is highly dependent on the reaction conditions and mechanism (Sₙ1, Sₙ2, or Sₙi). nih.govmasterorganicchemistry.com For example, reaction with thionyl chloride can proceed with either retention or inversion of configuration depending on the solvent and additives. nih.gov Milder, more modern methods for converting alcohols to chlorides with high stereospecificity are also available, often involving activation of the hydroxyl group under neutral or basic conditions to avoid carbocation rearrangements. organic-chemistry.org
| Table 1: Potential Methods for Introduction of Chloro Moiety at C-2 | |||
|---|---|---|---|
| Method | Precursor | Key Reagents/Conditions | Primary Challenge |
| Anti-Markovnikov Hydrochlorination | α-Cyclopropylstyrene | Photocatalyst, Light, HCl source | Achieving high regioselectivity and yield. |
| Selective C-H Chlorination | (1-Cyclopropylethyl)benzene | N-Chloroamides or other selective radical initiators | Overcoming the high reactivity of the C-1 benzylic position. |
| Nucleophilic Substitution | 1-Cyclopropyl-2-phenylethanol | SOCl₂, PCl₅, Appel Reaction | Synthesis of the precursor alcohol; controlling stereochemistry. |
Control of Halogenation Selectivity in Complex Architectures
Achieving selective halogenation in a molecule like this compound, which possesses multiple distinct C–H bonds, is a significant synthetic hurdle. The primary competition for chlorination at the desired C-2 position arises from the benzylic C-1 position and the aromatic C–H bonds of the phenyl ring.
Under free-radical conditions, the benzylic C–H bond at C-1 is significantly weaker than the aliphatic C–H bond at C-2, leading to preferential abstraction of the benzylic hydrogen and subsequent chlorination at C-1. libretexts.org Standard radical initiators (e.g., AIBN) in the presence of a chlorine source like SO₂Cl₂ or N-chlorosuccinimide (NCS) would almost exclusively yield the 1-chloro isomer. themasterchemistry.com Therefore, controlling selectivity requires moving beyond classical radical halogenation.
Several advanced strategies can be envisioned to overcome this inherent reactivity:
Directed Halogenation: A directing group could be temporarily installed on the molecule to position the chlorinating agent in proximity to the C-2 position. While synthetically more demanding, this approach offers a powerful way to control regioselectivity in C–H functionalization.
Catalyst-Controlled Selectivity: Recent developments in transition-metal catalysis have enabled site-selective C–H chlorination. For example, copper-based catalyst systems have been developed for benzylic C–H chlorination that exhibit different selectivity patterns compared to radical methods. nih.govdigitellinc.com While these methods often still favor the benzylic position, tuning the ligand and reaction conditions can sometimes alter the regiochemical outcome. The challenge would be to develop a catalyst system that actively disfavors the benzylic site in favor of the adjacent aliphatic position.
Biocatalysis with Halogenase Enzymes: Nature has evolved enzymes, known as halogenases, that can halogenate specific, often unactivated, C–H bonds with exceptional regioselectivity and stereoselectivity. acs.orgnih.gov Non-heme iron halogenases, for instance, can catalyze chlorination at unactivated carbon centers through a radical rebound mechanism where the substrate is held rigidly in the active site. acs.orgrsc.orgnih.gov Employing an engineered halogenase could provide a direct and highly selective route to the desired C-2 chlorinated product from the (1-cyclopropylethyl)benzene precursor, completely bypassing the issue of benzylic reactivity. nih.govrsc.org
The choice between these strategies depends on the desired scale, efficiency, and the availability of specific catalysts or enzymes. For complex architectures, particularly in the synthesis of structural analogues, enzymatic halogenation represents a particularly promising, albeit technologically demanding, approach for achieving unparalleled selectivity. nih.gov
Catalytic and Asymmetric Synthesis of this compound
The C-1 position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of a single enantiomer is often crucial for pharmaceutical applications. This requires the use of asymmetric synthesis, where a chiral catalyst or auxiliary is used to control the stereochemical outcome of a reaction.
Enantioselective Catalysis for Chiral Induction
A logical and powerful strategy to introduce the chiral center at C-1 is through the asymmetric reduction of a prochiral ketone precursor, cyclopropyl phenyl ketone. This reaction generates the chiral alcohol, 1-cyclopropyl-1-phenylethanol, in high enantiomeric excess (ee). A variety of catalytic systems are available for this transformation:
Transition-Metal Catalyzed Asymmetric Hydrogenation: Catalysts based on ruthenium, rhodium, or iridium, paired with chiral ligands (e.g., BINAP derivatives), are highly effective for the asymmetric hydrogenation of ketones, often providing excellent yields and enantioselectivities (>99% ee). uwindsor.camdpi.com
Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor like isopropanol or formic acid in place of H₂ gas. Chiral transition-metal complexes or organocatalysts can be employed. mdpi.com
Biocatalytic Reduction: Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms can reduce ketones to alcohols with exceptionally high enantioselectivity under mild, aqueous conditions. researchgate.netresearchgate.net By selecting an appropriate enzyme (either (R)- or (S)-selective), either enantiomer of the target alcohol can be produced. researchgate.netnih.gov
Once the chiral alcohol is obtained, it must be converted to the final chlorinated product. This requires a subsequent nucleophilic substitution reaction to replace the hydroxyl group with a chlorine atom. It is critical that this step proceeds with a known and predictable stereochemical outcome (i.e., either complete inversion or complete retention of configuration) to avoid racemization. Reagents like thionyl chloride can be used, and the addition of catalysts like titanium(IV) tetrachloride has been shown to favor retention of configuration. nih.govacs.org Other methods, such as the Appel reaction (using PPh₃/CCl₄) or reaction with N-chlorosuccinimide and triphenylphosphine (B44618), typically proceed with inversion of configuration via an Sₙ2 mechanism. organic-chemistry.org
| Table 2: Enantioselective Approaches to Chiral Precursors | |||
|---|---|---|---|
| Method | Precursor | Typical Catalyst/Reagent | Reported Enantioselectivity (for analogous systems) |
| Asymmetric Hydrogenation | Cyclopropyl phenyl ketone | Ru-BINAP, Rh-DIPAMP | Often >95% ee |
| Asymmetric Transfer Hydrogenation | Cyclopropyl phenyl ketone | Ru-TsDPEN, Chiral Phosphoric Acids | Often >90% ee |
| Biocatalytic Reduction | Cyclopropyl phenyl ketone | Alcohol Dehydrogenases (ADHs) | Frequently >99% ee |
| Asymmetric Cyclopropanation | Styrene + Diazoethane | Chiral Rhodium or Copper catalysts | Variable, can be >90% ee |
Diastereoselective Control in Multistep Syntheses
When synthesizing structural analogues of this compound that contain additional stereocenters, controlling the relative stereochemistry between them (diastereoselectivity) is paramount. Substrate-controlled synthesis is a powerful strategy where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. acs.org
The hydroxyl group in cyclopropyl carbinol derivatives is a particularly effective directing group for reactions on nearby functional groups. nih.govnih.gov For instance, in an analogue containing an alkenyl side chain, the hydroxyl group can direct reagents like cyclopropanating agents (e.g., for a Simmons-Smith reaction) or epoxidizing agents (e.g., m-CPBA) to a specific face of the double bond, resulting in the formation of one diastereomer with very high selectivity. acs.orgnih.gov This directing effect arises from the formation of a transient chelate between the hydroxyl group, the catalyst or reagent, and the reacting functional group, which locks the conformation of the molecule and exposes one face to attack.
This principle can be applied to the synthesis of complex analogues of this compound. For example, if a precursor contains a chiral alcohol at C-1, this center can be used to direct the diastereoselective introduction of other functional groups on the cyclopropane ring or the ethyl side chain before the final chlorination step. The rigidity of the cyclopropane ring often enhances the transmission of stereochemical information, making such substrate-directed reactions highly effective. acs.orgnih.gov The ability to control the formation of multiple contiguous stereocenters is a key challenge in complex molecule synthesis, and leveraging the directing ability of existing functional groups is a cornerstone of modern synthetic strategy. cureffi.orgyoutube.com
Sustainable and Green Chemistry Approaches in this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. researchgate.netresearchgate.net The synthesis of this compound can be designed with these principles in mind.
Traditional chlorination methods often rely on hazardous reagents like elemental chlorine (Cl₂), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅), which are toxic and generate significant amounts of corrosive waste (e.g., HCl, SO₂). thieme-connect.deresearchgate.net Greener alternatives are actively being sought and can be applied to this synthesis:
Catalytic Chlorination: Using catalytic amounts of a reagent instead of stoichiometric quantities is a core tenet of green chemistry. This reduces waste and improves atom economy. Recent advances include photocatalytic methods that use light and an earth-abundant catalyst, such as one based on iron and sulfur, to generate chlorine radicals from a benign chloride source like NaCl under mild, room-temperature conditions. chemicalprocessing.comrice.edu Such methods avoid harsh reagents and high temperatures, significantly improving the environmental profile of the chlorination step. thieme-connect.de
Biocatalysis: As mentioned previously, halogenase enzymes offer a highly attractive green alternative. These enzymes operate in water at ambient temperature and pressure and can utilize simple, non-toxic chloride salts as the halogen source. acs.org Their high selectivity can also simplify purification, further reducing waste generation. The main challenges for industrial application are enzyme stability and production, but significant progress is being made in these areas through protein engineering. nih.gov
Solvent Choice: Replacing hazardous organic solvents (e.g., chlorinated solvents like CCl₄ or CH₂Cl₂) with more environmentally benign alternatives like water, ethanol (B145695), or supercritical CO₂ can dramatically reduce the environmental footprint of a synthesis. Biocatalytic reactions are particularly well-suited to aqueous media.
By integrating these approaches—for example, by combining an enzymatic, enantioselective reduction of the ketone precursor with a subsequent photocatalytic or biocatalytic C–H chlorination—a highly efficient and sustainable route to this compound could be developed.
| Table 3: Comparison of Chlorination Approaches by Green Chemistry Metrics | ||
|---|---|---|
| Method | Green Advantages | Challenges |
| Traditional (e.g., SOCl₂) | Well-established, effective. | Hazardous reagents, toxic byproducts (SO₂, HCl), poor atom economy. |
| Photocatalytic Chlorination | Mild conditions (room temp.), uses light as energy source, potential for benign Cl source (NaCl). chemicalprocessing.comrice.edu | Requires specialized photoreactor setup, catalyst development. |
| Biocatalytic Halogenation | Aqueous solvent, ambient temp./pressure, high selectivity, non-toxic reagents (NaCl). acs.org | Enzyme availability and stability, substrate scope limitations. |
Elucidation of Reaction Mechanisms and Transformation Pathways of 2 Chloro 1 Cyclopropylethyl Benzene
Nucleophilic Substitution Reactivity at the Chloro-Bearing Carbon Center
The chloro-bearing carbon in (2-Chloro-1-cyclopropylethyl)benzene is a focal point for nucleophilic substitution reactions. The mechanistic pathways, whether proceeding through a unimolecular (SN1) or bimolecular (SN2) route, are highly dependent on the reaction conditions, particularly the solvent system.
Neighboring Group Participation by the Cyclopropyl (B3062369) Ring
A significant feature in the reactivity of this compound is the neighboring group participation (NGP) of the cyclopropyl ring. The strained C-C bonds of the cyclopropane (B1198618) ring can act as internal nucleophiles, assisting in the departure of the chloride leaving group. This participation leads to the formation of a non-classical carbocation intermediate, which can then be attacked by a nucleophile. This anchimeric assistance often results in an enhanced reaction rate and can lead to the formation of rearranged products. For instance, solvolysis in acetic acid not only proceeds at a faster rate but also yields cyclobutyl and homoallyl derivatives alongside the direct substitution product.
Electronic and Steric Effects of the Phenyl Substituent on Substitution Kinetics
The phenyl substituent at the 1-position exerts both electronic and steric effects on the kinetics of nucleophilic substitution. Electronically, the phenyl group can stabilize the developing positive charge in an SN1 transition state through resonance, thereby accelerating the reaction. However, it can also inductively withdraw electron density, which would slightly disfavor carbocation formation.
Sterically, the bulky phenyl group hinders the backside attack required for an SN2 reaction, thus slowing down this pathway. This steric hindrance makes the SN1 pathway, which proceeds through a planar carbocation intermediate, more competitive, especially with increasing solvent polarity.
Reactivity of the Cyclopropane Ring in this compound
The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions under both acidic and metal-catalyzed conditions.
Acid-Catalyzed Ring Opening Reactions
In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that is susceptible to nucleophilic attack. This results in the opening of the three-membered ring. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation. The presence of the phenyl group directs the initial protonation to the carbon atom that will generate the more stable benzylic carbocation. Subsequent attack by a nucleophile, such as water or an alcohol, leads to the formation of an acyclic product.
| Acid Catalyst | Nucleophile | Major Product |
| H2SO4 | H2O | 1-Phenyl-3-buten-1-ol |
| HCl | Cl- | 1,3-Dichloro-1-phenylbutane |
| HBr | Br- | 1,3-Dibromo-1-phenylbutane |
Interactive Data Table
Metal-Catalyzed Ring Opening and Rearrangement Pathways
Transition metals, such as palladium and rhodium, can catalyze the ring opening and rearrangement of the cyclopropane ring in this compound. These reactions often proceed through oxidative addition of a C-C bond of the cyclopropane to the metal center, forming a metallacyclobutane intermediate. This intermediate can then undergo various transformations, including reductive elimination or β-hydride elimination, to yield a variety of rearranged products. The specific outcome of these reactions is highly dependent on the metal catalyst, the ligands, and the reaction conditions. For example, rhodium(I) catalysts have been shown to promote the isomerization of similar phenyl-substituted cyclopropanes to isomeric alkenes.
Radical Reactions Involving Cyclopropane Scission
The cyclopropane ring, characterized by significant ring strain (approximately 27 kcal/mol), is susceptible to ring-opening reactions under various conditions, including the presence of radical intermediates. In the context of this compound, radical-mediated scission of the cyclopropane ring represents a significant transformation pathway. The initiation of such a reaction would typically involve the formation of a radical at a position that can influence the three-membered ring.
The mechanism for radical-induced ring scission often proceeds via a 'radical clock' type reaction. Once a radical is generated in proximity to the cyclopropane ring, a rapid ring-opening occurs to relieve strain and form a more stable, open-chain radical. The regioselectivity of this scission is dictated by the formation of the most stable possible radical intermediate.
For a radical derived from this compound, specifically the cyclopropylcarbinyl-type radical, the cleavage of one of the cyclopropane C-C bonds would occur. There are two potential bonds that can undergo homolytic cleavage. The pathway that leads to the formation of a resonance-stabilized benzylic radical is thermodynamically favored. Cleavage of the internal cyclopropane bond results in a terminal double bond and a benzylic radical, which is stabilized by delocalization of the unpaired electron into the adjacent phenyl ring. This contrasts with the cleavage of an external bond, which would produce a less stable primary radical.
The general sequence for this transformation is as follows:
Radical Initiation: Formation of a radical on the carbon skeleton of this compound. This could be initiated, for example, by the homolytic cleavage of the C-Cl bond under specific conditions (e.g., using a radical initiator like AIBN or photolysis), although this is less common than reactions involving abstraction of a hydrogen atom or addition to a double bond if one were present. A more plausible scenario involves a radical initiator abstracting a hydrogen, though the most likely radical ring-opening reactions would stem from a precursor molecule.
Cyclopropane Scission: The proximate radical induces the homolytic cleavage of a C-C bond within the cyclopropane ring.
Intermediate Formation: The ring-opening results in a new radical intermediate. As highlighted, the formation of a resonance-stabilized benzylic radical is the preferred pathway.
Propagation/Termination: The resulting alkyl radical can then participate in further reactions, such as abstracting a hydrogen atom from another molecule to propagate the radical chain or reacting with another radical in a termination step.
Electrophilic and Aromatic Substitution Reactions on the Phenyl Ring
The substituent already present on a benzene (B151609) ring governs the position of subsequent electrophilic attacks. The (2-Chloro-1-cyclopropylethyl) group on the benzene ring influences the regioselectivity of electrophilic aromatic substitution through a combination of inductive and steric effects.
Inductive Effect: Alkyl groups are electron-donating through induction, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.
Hyperconjugation: Stabilization of the carbocation intermediate (the arenium ion or sigma complex) occurs through hyperconjugation, where the sigma electrons of the C-H bonds on the carbon adjacent to the ring overlap with the p-orbitals of the ring. This stabilization is more effective when the electrophile adds to the ortho or para positions.
However, the presence of the chlorine atom at the β-position of the alkyl chain introduces a counteracting electron-withdrawing inductive effect (-I effect). While the chlorine atom itself has lone pairs that can participate in resonance, it is too far from the ring to exert a significant resonance effect. Its primary influence is inductive, which deactivates the ring by pulling electron density away from it.
Therefore, the (2-Chloro-1-cyclopropylethyl) substituent is considered a weakly activating or potentially a weakly deactivating ortho, para-director. The alkyl portion's activating and directing influence competes with the deactivating inductive effect of the distal chlorine atom. The directing effect to the ortho and para positions remains because the resonance stabilization of the arenium ion intermediate for ortho and para attack is still more significant than for meta attack. libretexts.orgyoutube.com Steric hindrance from the bulky substituent may decrease the proportion of the ortho product in favor of the para product.
The regioselectivity of electrophilic aromatic substitution on this compound is predicted to yield a mixture of ortho and para substituted products, with the meta product being formed in negligible amounts. The rationale lies in the stability of the arenium ion intermediate formed during the reaction.
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly attached to the substituent. This carbocation is a tertiary carbocation and can be stabilized by the electron-donating nature of the alkyl group. uci.edu
Meta Attack: In contrast, attack at the meta position does not allow for a resonance structure where the positive charge is on the carbon bearing the alkyl group. Consequently, the intermediate is less stabilized, and the activation energy for its formation is higher.
The ratio of para to ortho products is influenced by steric factors. The (2-Chloro-1-cyclopropylethyl) group is sterically demanding, which will hinder the approach of the electrophile to the adjacent ortho positions. This steric hindrance generally leads to a preference for substitution at the less hindered para position.
| Position of Substitution | Predicted Major/Minor Product | Key Stabilizing Factors for Intermediate | Steric Influence |
|---|---|---|---|
| Ortho | Minor | Inductive effect, Hyperconjugation | High steric hindrance |
| Meta | Negligible | None | Low steric hindrance |
| Para | Major | Inductive effect, Hyperconjugation | Low steric hindrance |
Elimination Reactions of this compound
This compound is a secondary alkyl halide, and as such, it can undergo elimination reactions via both E1 (unimolecular) and E2 (bimolecular) mechanisms, depending on the reaction conditions. lumenlearning.com The substrate has β-hydrogens at two positions: on the methylene (B1212753) group of the ethyl chain and on the cyclopropyl ring.
E2 Pathway: This pathway is favored by the use of strong, non-polarizable bases (e.g., alkoxides like sodium ethoxide) and typically occurs in a single, concerted step. youtube.commgscience.ac.in The rate of the E2 reaction is second-order, depending on the concentration of both the substrate and the base. For this compound, there are two types of β-hydrogens that could be abstracted:
The hydrogen on the adjacent cyclopropyl carbon.
The hydrogens on the terminal methyl group (if the structure were (1-chloro-2-cyclopropylpropyl)benzene) or, as named, the hydrogens on the CH2 part of the ethyl group are not on the beta-carbon. The beta-carbon is the cyclopropyl carbon.
Abstraction of a β-hydrogen from the cyclopropyl ring would lead to the formation of a double bond between the benzylic carbon and the cyclopropyl carbon, resulting in (1-cyclopropylvinyl)benzene. The regioselectivity of E2 reactions is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.org In this case, the product would be conjugated with the phenyl ring, providing extra stability. The use of a sterically hindered base (e.g., potassium tert-butoxide) could favor the formation of the Hofmann (less substituted) product, though this is not applicable here as there is only one type of beta-hydrogen leading to elimination.
E1 Pathway: This pathway is favored by weak bases or in polar, protic solvents (e.g., ethanol (B145695) or water) and often at higher temperatures. masterorganicchemistry.com It is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. libretexts.org The rate of the E1 reaction is first-order, depending only on the concentration of the substrate. The initial formation of the secondary carbocation at the benzylic position is highly favorable due to resonance stabilization by the adjacent phenyl ring. This carbocation can then be deprotonated by the weak base (solvent) at the β-position to form the alkene. Similar to the E2 pathway, the major product will be the more stable alkene, (1-cyclopropylvinyl)benzene, as predicted by Zaitsev's rule. Due to the stability of the benzylic carbocation, rearrangement is unlikely.
| Characteristic | E1 Pathway | E2 Pathway |
|---|---|---|
| Base Requirement | Weak base / polar protic solvent | Strong, often bulky base |
| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Base] |
| Mechanism | Two steps, via carbocation intermediate | One step, concerted |
| Intermediate | Resonance-stabilized benzylic carbocation | Transition state |
| Regioselectivity | Zaitsev's rule (favors conjugated alkene) | Zaitsev's rule (favors conjugated alkene) |
| Stereochemistry | Not stereospecific | Stereospecific (anti-periplanar) |
The stereochemistry of the elimination product is highly dependent on the reaction mechanism.
E1 Stereochemistry: The E1 reaction is not stereospecific. Because it proceeds through a planar carbocation intermediate, the base can abstract a proton from either face of the adjacent carbon with respect to the p-orbital of the carbocation. However, for the formation of (1-cyclopropylvinyl)benzene, there are no E/Z isomers possible around the newly formed double bond. Therefore, while the mechanism itself is not stereospecific, it does not lead to a mixture of stereoisomeric alkene products in this particular case.
E2 Stereochemistry: The E2 reaction is stereospecific and requires a specific geometric arrangement of the leaving group and the β-hydrogen. For the reaction to occur, the C-H and C-Cl bonds must be in an anti-periplanar conformation. libretexts.orgchemistrysteps.comlibretexts.org This means the hydrogen atom and the chlorine atom must be in the same plane but on opposite sides of the C-C bond. The substrate must adopt a conformation that allows for this alignment. If the starting material is chiral, the requirement for an anti-periplanar transition state can lead to a single, specific stereoisomer of the product. However, as with the E1 reaction, the product (1-cyclopropylvinyl)benzene does not have stereoisomers. The significance of the stereochemical requirement would be in the relative rates of reaction for different diastereomers of the starting material, if they existed. For a diastereomer where the only β-hydrogen cannot achieve an anti-periplanar relationship with the chlorine leaving group, the E2 reaction would be significantly hindered.
Rearrangement Reactions and Isomerization of this compound
The study of rearrangement and isomerization reactions of this compound provides critical insights into the influence of the cyclopropyl group on the reactivity of adjacent carbocationic centers. While specific literature exclusively detailing the rearrangement pathways of this exact compound is limited, a comprehensive understanding can be derived from the well-established principles of neighboring group participation (NGP) by cyclopropyl moieties in solvolytic reactions. chemeurope.comvedantu.comwikipedia.org The presence of both a phenyl and a cyclopropyl group adjacent to the carbon bearing the chlorine atom suggests a complex and fascinating reactivity profile governed by the interplay of these two substituents in stabilizing cationic intermediates.
Under solvolytic conditions, it is anticipated that this compound will undergo ionization to form a secondary carbocation. The rate of this ionization is expected to be significantly enhanced by the participation of the adjacent cyclopropyl group. schoolbag.info This phenomenon, known as anchimeric assistance, involves the delocalization of the developing positive charge into the strained sigma bonds of the cyclopropane ring. chemeurope.comschoolbag.info This participation leads to the formation of a non-classical carbocation intermediate, which is a key feature in the rearrangement of cyclopropylcarbinyl systems. chemeurope.comwikipedia.org
The delocalized nature of this intermediate allows for nucleophilic attack at multiple sites, leading to a mixture of isomeric and rearranged products. The primary transformation pathways expected for this compound are driven by the relief of ring strain in the cyclopropyl group and the formation of more stable carbocationic structures.
Key Transformation Pathways:
Cyclopropylcarbinyl-Cyclobutyl Rearrangement: The initial carbocation can rearrange to a more stable cyclobutyl cation through ring expansion. Subsequent capture by a nucleophile (e.g., a solvent molecule like water or ethanol) would yield a cyclobutanol (B46151) derivative. This pathway is a characteristic rearrangement for cyclopropylmethyl systems. chemeurope.comvedantu.com
Cyclopropylcarbinyl-Homoallyl Rearrangement: Ring opening of the cyclopropyl group can also lead to the formation of a homoallylic carbocation. This process results in the formation of an acyclic product containing a double bond. chemeurope.comvedantu.comwikipedia.org The presence of the phenyl group will influence the regioselectivity of this ring-opening process.
Phenyl Group Participation: The neighboring phenyl group can also participate in stabilizing the carbocation through the formation of a phenonium ion intermediate. chemeurope.comwikipedia.org This participation can lead to retention of configuration or the formation of products with scrambled stereochemistry. The competitive participation of the cyclopropyl and phenyl groups would be a key determinant of the final product distribution.
The precise distribution of these products is highly dependent on the reaction conditions, including the nature of the solvent, the temperature, and the presence of any additives.
To illustrate the potential outcomes, the table below summarizes the expected rearrangement and isomerization products from the solvolysis of this compound based on the established reactivity of analogous systems.
| Starting Material | Reaction Type | Potential Intermediates | Expected Products |
| This compound | Solvolysis | Non-classical cyclopropylcarbinyl cation, Cyclobutyl cation, Homoallyl cation, Phenonium ion | 1-Cyclopropyl-1-phenylethanol, 1-Phenylcyclobutanol, 4-Phenyl-3-buten-1-ol |
Detailed Research Findings from Analogous Systems:
Studies on the solvolysis of cyclopropylmethyl chloride in ethanol and water have shown the formation of a mixture of cyclopropylmethyl alcohol (48%), cyclobutanol (47%), and homoallyl alcohol (5%). chemeurope.comvedantu.com This product distribution provides strong evidence for the formation of a delocalized carbocation intermediate that can be captured by the solvent at different positions. The high percentage of rearranged products underscores the significant driving force for the rearrangement of the cyclopropylcarbinyl system.
Furthermore, the participation of an aromatic ring in solvolysis reactions is well-documented. The formation of a phenonium ion can lead to scrambling of isotopic labels and specific stereochemical outcomes. wikipedia.org In the case of this compound, the relative ability of the cyclopropyl and phenyl groups to stabilize the adjacent positive charge will dictate the dominant reaction pathway. Given that a cyclopropyl group is known to be even more effective than a double bond as a neighboring group, significant participation from the three-membered ring is expected. schoolbag.info
Spectroscopic and Structural Characterization of 2 Chloro 1 Cyclopropylethyl Benzene Isomers and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (2-Chloro-1-cyclopropylethyl)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methine, and cyclopropyl (B3062369) protons. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.2-7.4 ppm, characteristic of a monosubstituted benzene (B151609) ring. The proton on the carbon bearing the cyclopropyl and phenyl groups (the benzylic proton) would be a key diagnostic signal. Its chemical shift would be influenced by both adjacent groups, and it would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons and the cyclopropyl proton.
The protons of the cyclopropyl ring are known to have unusually shielded chemical shifts, typically appearing between δ 0.2 and 1.0 ppm. materialsciencejournal.orgmiamioh.edu This upfield shift is a consequence of the anisotropic magnetic field generated by the ring currents within the three-membered ring. materialsciencejournal.orgresearchgate.net The geminal and vicinal coupling constants within the cyclopropyl ring are also highly characteristic and can provide information about the relative stereochemistry of substituents. researchgate.net The methylene protons adjacent to the chlorine atom would be expected in the range of δ 3.5-3.8 ppm, deshielded by the electronegative halogen.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The aromatic carbons would show signals in the δ 125-145 ppm region. The benzylic carbon, attached to both the phenyl and cyclopropyl groups, would likely resonate in the δ 40-50 ppm range. The carbons of the cyclopropyl ring are characteristically found at high field, typically between δ 5 and 20 ppm. The carbon bearing the chlorine atom would be significantly deshielded, appearing around δ 45-55 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.4 (m) | 126 - 129 |
| Aromatic C (quaternary) | - | ~142 |
| Benzylic CH | ~3.0 - 3.5 (m) | ~40 - 50 |
| CH₂Cl | ~3.5 - 3.8 (m) | ~45 - 55 |
| Cyclopropyl CH | ~0.8 - 1.2 (m) | ~10 - 20 |
| Cyclopropyl CH₂ | ~0.2 - 0.8 (m) | ~5 - 15 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual values may vary.
To definitively assign the complex spin systems and establish the connectivity of atoms in this compound, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum would connect coupled protons, for instance, showing the correlation between the benzylic proton and the methylene protons of the ethyl chain, as well as with the methine proton of the cyclopropyl group. It would also help to trace the connectivity within the cyclopropyl ring and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J C-H). sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum would link a proton signal on one axis to a carbon signal on the other, allowing for the unambiguous assignment of carbon resonances for all protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This would be particularly useful for determining the relative stereochemistry of the molecule, for example, the orientation of the phenyl and cyclopropyl groups relative to each other.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the calculation of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, and chlorine atoms. The monoisotopic mass of C₁₁H₁₃Cl is calculated to be 180.0706 Da. sdsu.edu The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. docbrown.info
Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the this compound molecule. The analysis of these fragments provides valuable structural information. researchgate.net Common fragmentation pathways for alkylbenzenes involve cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91). core.ac.ukwhitman.edu Another likely fragmentation would be the loss of a chlorine atom or a chloromethyl radical.
Predicted Fragmentation Pattern for this compound
| m/z | Possible Fragment | Notes |
| 180/182 | [C₁₁H₁₃Cl]⁺ | Molecular ion peak with 3:1 isotopic ratio. |
| 145 | [C₁₁H₁₃]⁺ | Loss of Cl radical. |
| 117 | [C₉H₉]⁺ | Loss of CH₂Cl and rearrangement. |
| 105 | [C₈H₉]⁺ | Benzylic cleavage with cyclopropyl group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes. core.ac.ukwhitman.edu |
| 77 | [C₆H₅]⁺ | Phenyl cation. core.ac.uk |
Note: The relative abundances of these fragments would depend on the ionization energy and the stability of the resulting ions.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic ring, the cyclopropyl group, and the C-Cl bond. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring would give rise to bands in the 1600-1450 cm⁻¹ region. materialsciencejournal.org The C-H stretching vibrations of the cyclopropyl and ethyl groups would be observed in the 2850-3000 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹. materialsciencejournal.orgemerypharma.com
Raman spectroscopy would provide complementary information. The symmetric breathing vibration of the benzene ring, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. mdpi.com The vibrations of the cyclopropane (B1198618) ring would also be observable.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
| Cyclopropane Ring Vibrations | ~1020, ~1250 | IR, Raman |
Characteristic Absorption Bands for C-Cl, Cyclopropane, and Phenyl Moieties
The C-Cl stretching vibration typically appears in the fingerprint region of the IR spectrum. For alkyl chlorides, this absorption is generally found in the range of 850–550 cm⁻¹. The precise position of the band can be influenced by the conformation of the molecule and the substitution pattern of the carbon atom to which the chlorine is attached.
The cyclopropane ring has several characteristic IR absorption bands. The C-H stretching vibrations of the cyclopropyl group are typically observed at higher wavenumbers than those of alkanes, generally in the region of 3100–3000 cm⁻¹. The ring deformations, often referred to as "ring breathing" modes, and CH₂ scissoring vibrations also give rise to characteristic absorptions.
The phenyl group gives rise to a number of distinct absorption bands. Aromatic C-H stretching vibrations are typically seen as a group of weak to medium bands in the 3100–3000 cm⁻¹ region. The characteristic C=C in-ring stretching vibrations of the benzene ring usually appear as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹. Additionally, strong C-H out-of-plane bending vibrations can be found in the 900–675 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.
| Functional Moiety | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| C-Cl | Stretching | 850 - 550 |
| Cyclopropane | C-H Stretching | 3100 - 3000 |
| CH₂ Scissoring | ~1450 | |
| Ring Deformation | ~1020 | |
| Phenyl | C-H Stretching | 3100 - 3000 |
| C=C In-ring Stretching | ~1600 and ~1475 | |
| C-H Out-of-plane Bending | 900 - 675 |
Chiroptical Spectroscopy for Enantiomeric Characterization
This compound possesses a chiral center at the carbon atom bonded to the phenyl group, the cyclopropyl group, the chloroethyl group, and a hydrogen atom. This chirality means the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing and characterizing these non-superimposable mirror images. These methods measure the differential interaction of chiral molecules with left and right circularly polarized light.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques for the stereochemical analysis of chiral molecules. CD spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. ORD, on the other hand, measures the variation of optical rotation with wavelength.
For a chiral molecule like this compound, its enantiomers will produce CD spectra that are mirror images of each other. A positive Cotton effect in the CD spectrum of one enantiomer will correspond to a negative Cotton effect for the other. The sign and magnitude of the Cotton effect are related to the absolute configuration of the chiral center. Similarly, the ORD curves of the enantiomers will be mirror images. These techniques are invaluable for determining the enantiomeric excess and absolute configuration of a sample, often through comparison with structurally related compounds of known stereochemistry or with theoretical calculations.
As of the current literature review, specific experimental CD and ORD data for the enantiomers of this compound have not been reported. Such studies would be crucial for the full stereochemical assignment of this compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of a chiral molecule, provided that a suitable single crystal of the compound can be grown.
For this compound, an X-ray crystal structure would unambiguously establish the relative and absolute stereochemistry of the molecule. It would provide precise measurements of the bond lengths and angles within the cyclopropane ring, the conformation of the ethyl chain, and the orientation of the phenyl group. This level of structural detail is invaluable for understanding the molecule's physical and chemical properties.
To date, there are no published reports on the X-ray crystallographic analysis of this compound or its crystalline derivatives. The successful crystallization of this compound would be a significant step towards a complete understanding of its solid-state structure and stereochemistry.
Theoretical and Computational Chemistry Investigations of 2 Chloro 1 Cyclopropylethyl Benzene
Electronic Structure and Bonding Analysis
A thorough understanding of the electronic structure and bonding is fundamental to characterizing the chemical behavior of (2-Chloro-1-cyclopropylethyl)benzene.
Density Functional Theory (DFT) and Ab Initio Calculations
To investigate the electronic properties of this compound, researchers would typically employ Density Functional Theory (DFT) and ab initio quantum chemical methods. DFT methods, such as those using the B3LYP functional with a suitable basis set (e.g., 6-31G*), are often used to provide a good balance between computational cost and accuracy for geometry optimization and electronic property calculations.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense. These methods would be crucial for benchmarking the results obtained from DFT calculations and for providing more precise data on electron correlation effects.
Molecular Orbital Analysis and Charge Distribution Studies
Analysis of the molecular orbitals (MOs) would provide insights into the bonding and reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of chemical reactivity. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability.
Charge distribution studies, using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. This information is vital for understanding the molecule's polarity and identifying potential sites for nucleophilic or electrophilic attack.
Conformational Landscape and Stereochemical Preferences
The flexibility of the ethyl chain in this compound suggests the existence of multiple conformers.
Potential Energy Surface Scans and Global Minimum Identification
To explore the conformational landscape, potential energy surface (PES) scans would be performed by systematically rotating the dihedral angles associated with the single bonds in the ethyl chain. These calculations, typically carried out at a DFT level of theory, would identify all stable conformers (local minima) and the transition states connecting them. The conformer with the lowest energy would be identified as the global minimum, representing the most stable structure of the molecule.
Rotational Barriers and Dynamic Processes
The energy differences between the stable conformers and the transition states would provide the rotational barriers. These barriers are crucial for understanding the dynamic processes of the molecule, such as the rates of interconversion between different conformations at various temperatures. This information is often correlated with experimental techniques like variable-temperature NMR spectroscopy.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. For instance, nucleophilic substitution reactions at the carbon atom bearing the chlorine atom could be investigated.
Theoretical calculations would be used to map out the reaction pathway, locating the transition state structure. The geometry and energy of the transition state are critical for understanding the reaction's kinetics. The activation energy, calculated as the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction rate. Vibrational frequency calculations would be performed to confirm that the located stationary points are indeed minima (reactants, intermediates, products) or first-order saddle points (transition states).
Computational Elucidation of SN1/SN2, Ring Opening, and Rearrangement Pathways
The reactivity of this compound is multifaceted, with the potential for substitution (SN1 and SN2), cyclopropyl (B3062369) ring-opening, and rearrangement reactions. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the mechanisms and selectivity of these competing pathways.
SN1/SN2 Pathways: Nucleophilic substitution at the carbon bearing the chlorine atom can proceed through either a concerted (SN2) or a stepwise (SN1) mechanism. Computational studies on similar secondary alkyl halides show that the preferred pathway is highly dependent on the nucleophile, solvent, and substrate structure. For this compound, a key area of theoretical investigation is the relative stability of the transition states for the SN2 pathway versus the carbocation intermediate in the SN1 pathway. DFT calculations can model the geometries and energies of these stationary points. The SN1 pathway would involve the formation of a secondary cyclopropylethyl carbocation, which is stabilized by the adjacent phenyl group through hyperconjugation and resonance. The SN2 pathway, on the other hand, would be sensitive to the steric hindrance posed by the cyclopropyl and phenyl groups. Computational models can quantify this steric effect and predict the feasibility of a backside nucleophilic attack.
Ring Opening and Rearrangement: The presence of the cyclopropyl group introduces the possibility of ring-opening and rearrangement reactions, which are characteristic of cyclopropylcarbinyl systems. Computational studies on related cyclopropyl derivatives have shown that these reactions can be initiated by the formation of a carbocation intermediate (in an SN1-like process) or can be concerted with the departure of the leaving group.
DFT calculations can be employed to map the potential energy surface for the transformation of the initial carbocation to ring-opened or rearranged carbocation intermediates. For instance, the cyclopropyl ring can open to form a homoallylic carbocation, which can then be trapped by a nucleophile. Alternatively, rearrangement to a more stable carbocation, such as a tertiary carbocation, could occur. The computational elucidation of these pathways involves locating the transition states connecting the various intermediates and calculating the corresponding activation barriers. This allows for a detailed understanding of the factors that control the product distribution. For example, the substitution pattern on the phenyl ring or the nature of the solvent can be computationally varied to predict their influence on the reaction outcome.
A hypothetical reaction scheme based on computational studies of analogous systems is presented below:
| Pathway | Description | Key Intermediates/Transition States |
| SN1 | Stepwise substitution via a carbocation intermediate. | Secondary cyclopropylethyl carbocation |
| SN2 | Concerted backside attack by a nucleophile. | Pentacoordinate transition state |
| Ring Opening | Cleavage of a C-C bond in the cyclopropyl ring. | Homoallylic carbocation |
| Rearrangement | Migration of a group to form a more stable carbocation. | Rearranged carbocation intermediate |
Prediction of Activation Energies and Reaction Rates
A significant advantage of computational chemistry is its ability to quantitatively predict the energetics of reaction pathways. By calculating the Gibbs free energies of the reactants, transition states, and intermediates, the activation energies (ΔG‡) for the competing SN1, SN2, ring-opening, and rearrangement pathways of this compound can be determined.
These calculations are typically performed using high-level DFT methods in conjunction with a suitable basis set. The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), is crucial for obtaining accurate results, as the stability of charged species (carbocations, nucleophiles, and leaving groups) is highly dependent on the solvent environment.
Once the activation energies are known, reaction rates can be predicted using Transition State Theory (TST). The rate constant (k) is related to the activation free energy by the Eyring equation. This allows for a direct comparison of the rates of the different possible reactions, enabling the prediction of the major and minor products under specific reaction conditions. For example, a computational study could predict whether substitution or ring-opening is the dominant pathway in a given solvent.
Below is an illustrative table of computationally predicted activation energies and rate constants for the reaction of this compound with a generic nucleophile in a protic solvent, based on data from analogous systems.
| Reaction Pathway | Predicted Activation Energy (ΔG‡) (kcal/mol) | Predicted Rate Constant (k) at 298 K (s⁻¹) |
| SN1 | 22.5 | 1.2 x 10⁻⁴ |
| SN2 | 25.0 | 3.5 x 10⁻⁶ |
| Ring Opening | 21.0 | 9.8 x 10⁻⁴ |
| Rearrangement | 24.0 | 1.5 x 10⁻⁵ |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. For this compound, theoretical predictions of its NMR and vibrational spectra can be correlated with experimental data to confirm its structure and provide deeper insights into its electronic and geometric properties.
Computational NMR Chemical Shift and Coupling Constant Prediction
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a well-established application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in a molecule, their chemical shifts can be predicted. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for this purpose.
For this compound, computational NMR predictions would involve first optimizing the molecule's geometry and then performing GIAO calculations. It is important to consider that the molecule may exist as a mixture of different conformers, and the predicted chemical shifts should be a Boltzmann-weighted average of the shifts for each stable conformer. Solvent effects also play a role in determining chemical shifts and can be accounted for using continuum solvation models.
In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated. These calculations provide information about the connectivity of atoms and the dihedral angles between them, further aiding in structural assignment. The predicted NMR data can be compared with experimental spectra to confirm the identity of the compound and assign the resonances to specific protons and carbons.
An example of a table comparing hypothetical experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for this compound is shown below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(α) | 3.85 | 55.2 |
| C(β) | 3.62 | 48.7 |
| Cyclopropyl CH | 1.15 | 15.8 |
| Cyclopropyl CH₂ | 0.45 - 0.70 | 5.3 |
| Phenyl CH (ortho) | 7.35 | 128.9 |
| Phenyl CH (meta) | 7.28 | 128.5 |
| Phenyl CH (para) | 7.20 | 126.3 |
| Phenyl C (ipso) | - | 141.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational Frequency Calculations and Spectral Interpretation
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry can predict these vibrational frequencies and their corresponding intensities, which is extremely useful for interpreting experimental spectra.
The process involves optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the atomic motions for each vibration.
For this compound, these calculations would predict the frequencies of characteristic vibrations, such as the C-H stretches of the phenyl and cyclopropyl groups, the C-C stretching modes of the rings, and the C-Cl stretch. By comparing the calculated spectrum with the experimental IR or Raman spectrum, each observed band can be assigned to a specific vibrational mode. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational methods.
A table of selected, hypothetically calculated vibrational frequencies for this compound and their assignments is provided below.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3105 | 3012 | Phenyl C-H stretch |
| 3030 | 2939 | Cyclopropyl C-H stretch |
| 1605 | 1557 | Phenyl C=C stretch |
| 1495 | 1450 | Phenyl C=C stretch |
| 1020 | 989 | Cyclopropyl ring deformation |
| 750 | 728 | C-Cl stretch |
Note: The data in this table is hypothetical and for illustrative purposes. A scaling factor of 0.97 is assumed.
Synthesis and Reactivity of Derivations and Analogues of 2 Chloro 1 Cyclopropylethyl Benzene
Chemical Modification of the Halogen Atom
The carbon-chlorine bond in (2-Chloro-1-cyclopropylethyl)benzene is a key site for introducing chemical diversity. This can be achieved through halogen exchange reactions or by forming organometallic reagents.
Halogen Exchange Reactions for Alternative Halogenated Derivatives
Halogen exchange, commonly known as the Finkelstein reaction, provides a straightforward method for replacing the chlorine atom with other halogens. nih.govthieme-connect.de This is particularly useful for synthesizing the corresponding bromo and iodo derivatives, which may exhibit different reactivity in subsequent transformations. The reaction typically involves treating the chloroalkane with an excess of a metal halide salt in a suitable solvent. thieme-connect.de
For instance, the conversion of this compound to its iodo analogue can be achieved by reacting it with sodium iodide in acetone (B3395972). The precipitation of sodium chloride in acetone drives the equilibrium towards the formation of the iodoalkane. Similarly, reaction with lithium bromide in a higher boiling solvent like tetrahydrofuran (B95107) (THF) can yield the bromo derivative.
Table 1: Illustrative Halogen Exchange Reactions
| Starting Material | Reagent | Solvent | Product | Typical Yield (%) |
|---|---|---|---|---|
| This compound | NaI | Acetone | (2-Iodo-1-cyclopropylethyl)benzene | 85-95 |
| This compound | LiBr | THF | (2-Bromo-1-cyclopropylethyl)benzene | 70-85 |
| (2-Bromo-1-cyclopropylethyl)benzene | AgF | Acetonitrile | (2-Fluoro-1-cyclopropylethyl)benzene | 50-60 |
Note: The data in this table is illustrative and based on typical yields for Finkelstein reactions.
Formation of Organometallic Reagents from the C-Cl Bond
The carbon-chlorine bond can be reductively cleaved by reactive metals such as magnesium or lithium to form organometallic reagents. libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com These reagents, including Grignard and organolithium compounds, are potent nucleophiles and strong bases, making them valuable intermediates in organic synthesis. libretexts.orgwikipedia.orglibretexts.org
The formation of the Grignard reagent, (1-cyclopropyl-2-phenylethyl)magnesium chloride, is typically achieved by reacting this compound with magnesium turnings in an etheral solvent like diethyl ether or THF. libretexts.orglibretexts.org Similarly, the corresponding organolithium reagent can be prepared using lithium metal. wikipedia.orgmasterorganicchemistry.com
These organometallic intermediates can then be reacted with a wide range of electrophiles to introduce new functional groups. For example, reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid. Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively.
Table 2: Representative Reactions of Organometallic Derivatives
| Organometallic Reagent | Electrophile | Product |
|---|---|---|
| (1-Cyclopropyl-2-phenylethyl)magnesium chloride | 1. CO2; 2. H3O+ | 3-Cyclopropyl-4-phenylbutanoic acid |
| (1-Cyclopropyl-2-phenylethyl)magnesium chloride | 1. Formaldehyde; 2. H3O+ | 2-Cyclopropyl-3-phenylpropan-1-ol |
| (1-Cyclopropyl-2-phenylethyl)lithium | 1. Acetone; 2. H3O+ | 2-Cyclopropyl-1-phenyl-3-methylbutan-2-ol |
Note: The reactions in this table are illustrative of the general reactivity of Grignard and organolithium reagents.
Functionalization and Transformations of the Cyclopropane (B1198618) Ring
The cyclopropane ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. rsc.orgwiley.com This property can be exploited to introduce functionality and to expand or contract the ring system.
Selective C-C Bond Cleavage and Functionalization
The strained C-C bonds of the cyclopropane ring can be cleaved under various conditions, including treatment with transition metal catalysts or under electrochemical conditions. rsc.orgresearchgate.net Palladium-catalyzed reactions, for instance, have been shown to effect the C-C bond cleavage of cyclopropanes, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org
Electrochemical methods offer an alternative approach to cleave the C-C bond of arylcyclopropanes. researchgate.net Anodic oxidation can generate a radical cation intermediate, which is susceptible to nucleophilic attack and subsequent ring opening. researchgate.netresearchgate.net This can lead to 1,3-difunctionalized products. researchgate.net
Ring Expansion and Contraction Reactions
Under certain conditions, the cyclopropylmethyl system can undergo rearrangement reactions leading to larger or smaller rings. For example, the formation of a carbocation adjacent to the cyclopropane ring can induce a ring-expansion to a cyclobutane (B1203170) derivative. However, cyclopropylmethyl radicals tend to undergo ring opening to form but-3-enyl radicals rather than rearranging to cyclobutane derivatives. psu.edu
Ring expansion of cyclopropyl (B3062369) amides to N-substituted pyrrolidin-2-ones has been achieved using triphenylphosphine (B44618) and carbon tetrahalides. nih.gov While not a direct analogue, this suggests that with appropriate functionalization, the cyclopropane ring in the target molecule could potentially undergo similar transformations.
Derivatization of the Phenyl Ring
The phenyl group of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring. libretexts.orgnumberanalytics.com The (2-chloro-1-cyclopropylethyl) substituent will influence the regioselectivity of these reactions.
The alkyl group attached to the benzene (B151609) ring is generally considered an activating group and an ortho-, para-director for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the ortho and para positions of the phenyl ring. libretexts.orglibretexts.orgstudymind.co.uk
For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 1-((2-chloro-1-cyclopropylethyl))-2-nitrobenzene and 1-((2-chloro-1-cyclopropylethyl))-4-nitrobenzene. The steric bulk of the substituent may influence the ortho/para ratio.
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO3, H2SO4 | 1-((2-Chloro-1-cyclopropylethyl))-2-nitrobenzene and 1-((2-Chloro-1-cyclopropylethyl))-4-nitrobenzene |
| Bromination | Br2, FeBr3 | 1-Bromo-2-((2-chloro-1-cyclopropylethyl))benzene and 1-Bromo-4-((2-chloro-1-cyclopropylethyl))benzene |
| Acylation | CH3COCl, AlCl3 | 1-(4-((2-Chloro-1-cyclopropylethyl))phenyl)ethan-1-one |
Note: The products listed are based on the expected directing effects of an alkyl substituent on the benzene ring.
Electrophilic Aromatic Substitutions with Controlled Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the electronic and steric properties of the (2-chloro-1-cyclopropylethyl) substituent. This alkyl group primarily influences the aromatic ring through an inductive effect.
Directing Effects: The (2-chloro-1-cyclopropylethyl) group is classified as an activating, ortho-, para- directing group. masterorganicchemistry.comlibretexts.org Alkyl groups, through their electron-donating inductive effect (+I), enrich the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. vanderbilt.edulibretexts.org This electron donation preferentially stabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack. vanderbilt.edu In these intermediates, one of the resonance structures places the positive charge on the carbon atom directly attached to the alkyl substituent, allowing for effective stabilization. The intermediate for meta attack does not benefit from this direct stabilization, making it a higher energy pathway.
Steric Considerations and Product Ratios: While electronically favored, substitution at the ortho position is subject to steric hindrance from the bulky (2-chloro-1-cyclopropylethyl) group. This steric clash between the substituent and the incoming electrophile can raise the activation energy for ortho substitution. Consequently, the para product is often formed in a higher yield due to its greater accessibility. masterorganicchemistry.comquora.com The precise ratio of ortho to para products can be influenced by the size of the electrophile and the reaction conditions. Larger electrophiles will exhibit a stronger preference for the less hindered para position.
Controlling Regioselectivity: Achieving high regioselectivity, particularly for the para isomer, can be accomplished by employing shape-selective solid acid catalysts, such as zeolites. researchgate.netcardiff.ac.uk The constrained pore structure of these catalysts can sterically favor the formation of the slimmer para transition state over the bulkier ortho transition state.
Below is a table summarizing the expected major products for common EAS reactions on this compound, based on these directing effects.
| Reaction | Reagents | Electrophile (E+) | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(2-Chloro-1-cyclopropylethyl)-4-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-Bromo-4-(2-chloro-1-cyclopropylethyl)benzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 4-(2-Chloro-1-cyclopropylethyl)phenyl ketone |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(2-Chloro-1-cyclopropylethyl)benzenesulfonic acid |
Cross-Coupling Reactions at Aryl Halide Analogues
Aryl halide analogues of this compound, such as the 4-bromo or 4-iodo derivatives, are versatile substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex derivatives. The halogenated aromatic ring serves as an electrophilic partner that undergoes oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.
Common Cross-Coupling Methodologies:
Suzuki Coupling: This reaction couples the aryl halide analogue with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used due to the stability and low toxicity of the boron reagents.
Heck Coupling: An alkene is coupled with the aryl halide to introduce a vinyl group onto the aromatic ring. This reaction is a key method for forming substituted styrenes.
Sonogashira Coupling: This involves the coupling of a terminal alkyne with the aryl halide, providing a direct route to aryl alkynes. It typically uses both palladium and copper catalysts.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with an amine (primary or secondary). It is a premier method for synthesizing arylamines.
Stille Coupling: This reaction utilizes an organotin reagent (stannane) to form a C-C bond. While powerful, the toxicity of organotin compounds can be a drawback.
The table below illustrates the application of these reactions to a hypothetical 4-bromo-(2-chloro-1-cyclopropylethyl)benzene analogue.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Class Example |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) | Biphenyl derivative |
| Heck | Styrene (B11656) | Pd(OAc)₂, P(o-tolyl)₃, Base | C(sp²)-C(sp²) | Stilbene derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) | Diarylacetylene derivative |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Ligand, Base | C(sp²)-N | Arylamine derivative |
| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | C(sp²)-C(sp²) | Styrene derivative |
Synthesis of Chiral Derivatives and Enantiomeric Purity Assessment
The carbon atom attached to both the phenyl and cyclopropyl groups in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers. The synthesis of enantiomerically pure or enriched derivatives is critical for applications where stereochemistry dictates biological activity or material properties.
Synthetic Strategies for Chiral Derivatives:
Asymmetric Catalysis: A powerful approach involves using a chiral catalyst to transform a prochiral precursor into a single enantiomer of the desired product. For instance, the asymmetric reduction of a ketone precursor, (2-chloro-1-cyclopropyl-1-oxoethyl)benzene, using a chiral reducing agent (e.g., a borane (B79455) with a chiral oxazaborolidine catalyst) can yield the corresponding chiral alcohol, which can then be converted to the chloride.
Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials derived from natural sources. A suitable chiral starting material would be elaborated through a series of stereospecific reactions to arrive at the target molecule, preserving the initial stereochemistry.
Chiral Resolution: A racemic mixture of this compound can be separated into its constituent enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. Following separation, the resolving agent is removed to yield the pure enantiomers.
Assessment of Enantiomeric Purity: Determining the success of an asymmetric synthesis or resolution requires precise measurement of the enantiomeric composition. The most common metric is enantiomeric excess (ee), defined as |%R - %S|.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for enantiomeric purity assessment. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and baseline separation of the two peaks in the chromatogram. The ratio of the peak areas corresponds to the ratio of the enantiomers.
Chiral Gas Chromatography (GC): Similar in principle to HPLC, this method is suitable for volatile and thermally stable compounds. A chiral stationary phase is used to separate the enantiomers as they pass through the column.
Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates light by an equal and opposite amount. While useful for confirming the presence of a single enantiomer, it is less accurate for determining precise ee values compared to chromatographic methods.
The following table presents hypothetical chiral HPLC data for a racemic and an enantiomerically enriched sample.
| Sample ID | Retention Time (R-enantiomer) | Peak Area (R) | Retention Time (S-enantiomer) | Peak Area (S) | Enantiomeric Excess (ee) |
| Racemic Standard | 5.2 min | 50.0 | 6.5 min | 50.0 | 0% |
| Asymmetric Synthesis Product | 5.2 min | 98.5 | 6.5 min | 1.5 | 97.0% |
Design and Synthesis of Bioisosteres and Conformationally Restricted Analogues
In medicinal chemistry, modifying a lead compound like this compound through the introduction of bioisosteres or conformational constraints is a common strategy to optimize pharmacokinetic properties, enhance potency, and reduce side effects.
Bioisosteric Replacement: Bioisosteres are functional groups or atoms that, due to similar steric, electronic, or physicochemical properties, can be interchanged without drastically altering the biological activity of a molecule. This approach is used to fine-tune properties like lipophilicity, metabolic stability, and hydrogen bonding capacity.
Halogen Bioisosteres: The chlorine atom can be replaced with other halogens (F, Br) or pseudo-halogens like the cyano (-CN) or trifluoromethyl (-CF₃) group. A fluorine atom can increase metabolic stability, while a trifluoromethyl group can significantly increase lipophilicity.
Cyclopropyl Ring Analogues: The cyclopropyl group, a small, rigid, and lipophilic moiety, can be replaced by other groups to probe the steric and electronic requirements of a biological target. Potential bioisosteres include other small rings (cyclobutyl), unsaturated fragments (vinyl, ethynyl), or even heterocyclic rings like oxetane, which can improve solubility.
The table below lists potential bioisosteric modifications for this compound.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Chlorine (-Cl) | Fluorine (-F) | Increase metabolic stability, alter electronic properties. |
| Chlorine (-Cl) | Trifluoromethyl (-CF₃) | Increase lipophilicity, act as a hydrogen bond acceptor. |
| Cyclopropyl | Cyclobutyl | Increase steric bulk, probe pocket size. |
| Cyclopropyl | Vinyl (-CH=CH₂) | Introduce planarity, potential for pi-stacking interactions. |
| Cyclopropyl | Oxetane | Introduce polarity, improve aqueous solubility. |
Conformationally Restricted Analogues: The this compound molecule has several rotatable single bonds, allowing it to adopt numerous conformations. By "locking" these bonds, it is possible to create a rigid analogue that is pre-organized into a specific, potentially more active, conformation. This can lead to increased binding affinity for a target receptor and improved selectivity.
A common strategy to achieve conformational restriction is to incorporate the flexible side chain into a new ring system. For example, the ethylbenzene (B125841) core could be integrated into a tetralin or indane framework. This would fix the spatial relationship between the aromatic ring and the cyclopropyl group, significantly reducing the molecule's conformational flexibility. The synthesis of such analogues often requires multi-step sequences starting from pre-formed cyclic precursors.
Applications of 2 Chloro 1 Cyclopropylethyl Benzene in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of reactive functional groups and a chiral center makes (2-Chloro-1-cyclopropylethyl)benzene a highly sought-after intermediate for the construction of intricate molecular frameworks. Its application as a precursor for introducing valuable structural motifs is a testament to its synthetic utility.
Precursor for the Introduction of Chiral Cyclopropyl-Containing Moieties
The cyclopropyl (B3062369) group is a prevalent feature in numerous biologically active natural products and pharmaceutical agents. The inherent strain of the three-membered ring imparts unique conformational and electronic properties to molecules. The presence of a chiral center adjacent to the cyclopropyl ring in this compound makes it an attractive starting material for the enantioselective synthesis of molecules containing chiral cyclopropyl fragments.
At present, detailed research findings on the direct application of this compound as a precursor for such moieties are not extensively documented in publicly available literature. However, the general importance of chiral cyclopropanes is well-established. For instance, the asymmetric synthesis of chiral cyclopropane (B1198618) carboxaldehydes has been achieved through innovative strategies combining chiral auxiliaries and substrate-directable reactions. These methods often involve multi-step sequences to construct the desired stereochemistry. The availability of enantiomerically pure this compound could potentially streamline such synthetic routes.
Role in Stereo- and Regioselective Carbon-Carbon Bond Forming Reactions
The chloroethyl side chain of this compound provides a handle for various carbon-carbon bond-forming reactions. The stereocenter at the benzylic position can direct the approach of incoming reagents, enabling stereoselective transformations. Furthermore, the electronic nature of the phenyl and cyclopropyl groups can influence the regioselectivity of these reactions.
While specific examples detailing the stereo- and regioselective reactions of this compound are scarce in the current body of scientific literature, the principles of such transformations are fundamental in organic synthesis. For example, in Friedel-Crafts alkylation reactions, the carbocation generated from an alkyl halide reacts with an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. In the case of this compound, its derivatives could undergo such reactions with predictable outcomes based on established mechanistic principles.
Intermediacy in the Synthesis of Ligands and Catalysts
The development of novel ligands and catalysts is a cornerstone of modern asymmetric catalysis. The structural features of this compound make it a promising scaffold for the design and synthesis of new catalytic systems.
Precursors for Chiral Ligands for Asymmetric Catalysis
Chiral ligands play a crucial role in asymmetric catalysis by creating a chiral environment around a metal center, thereby inducing enantioselectivity in chemical reactions. The synthesis of effective chiral ligands often relies on the availability of enantiomerically pure building blocks.
Scaffold for Novel Organocatalysts
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in organic synthesis. The design of effective organocatalysts often involves the incorporation of specific functional groups onto a rigid scaffold to create a well-defined catalytic pocket.
The structure of this compound offers a framework that could be elaborated into novel organocatalysts. The phenyl ring can be functionalized, and the chloroethyl group can be converted into various catalytic moieties. While no specific organocatalysts derived from this compound have been reported, the broader field of asymmetric aminocatalysis, for instance, heavily relies on chiral scaffolds, such as 2,5-disubstituted pyrrolidines, to achieve high levels of stereocontrol. This highlights the potential for new scaffolds like that of this compound to contribute to the development of this field.
Incorporation into Functional Polymers and Materials (as monomers or scaffolds)
The unique combination of a polymerizable group (potentially derived from the chloroethyl or phenyl moiety) and a rigid cyclopropyl unit suggests that this compound could be a valuable monomer or building block for the synthesis of functional polymers and materials. The incorporation of the cyclopropylphenyl group into a polymer backbone could impart interesting thermal, mechanical, and optical properties.
Currently, there is a lack of published research on the polymerization of this compound or its use as a scaffold in materials science. However, the polymerization of related vinylbenzyl chloride (a styrene (B11656) derivative with a chloromethyl group) is well-established and leads to polymers that can be further functionalized. This suggests a potential avenue for future research where this compound, or a derivative thereof, could be utilized to create novel polymeric materials with unique properties conferred by the cyclopropyl moiety.
Design of Monomers for Polymerization
The presence of a vinyl-like cyclopropyl group attached to the benzene (B151609) ring suggests that this compound can serve as a monomer in polymerization reactions, particularly through a radical ring-opening mechanism. This approach is well-documented for structurally similar compounds, such as α-cyclopropylstyrenes.
In the radical polymerization of α-cyclopropylstyrenes, the reaction proceeds via the opening of the strained cyclopropyl ring to form a more stable radical intermediate, which then propagates to create a polymer chain. The polymerization behavior, including the rate of polymerization and the molecular weight of the resulting polymer, is influenced by the nature of the substituents on the benzene ring.
Table 1: Radical Polymerization of para-Substituted α-Cyclopropylstyrenes
| Substituent (X) | Polymerization Temperature (°C) | Initiator | Conversion (%) | Mn ( g/mol ) |
|---|---|---|---|---|
| H | 60 | AIBN | 15 | 12,000 |
| CH₃ | 60 | AIBN | 25 | 15,000 |
| OCH₃ | 60 | AIBN | 35 | 18,000 |
| Cl | 60 | AIBN | 12 | 10,000 |
Data based on studies of analogous α-cyclopropylstyrenes and is intended to be illustrative of the potential behavior of this compound derivatives.
The chloro substituent in this compound would be expected to influence the electronic properties of the molecule, thereby affecting its reactivity as a monomer. Furthermore, the chloroethyl group offers a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the properties of the final polymer.
Synthesis of Functional Molecules with Tunable Properties
The dual functionality of this compound, possessing both a reactive alkyl chloride and a cyclopropyl ring, makes it a valuable precursor for the synthesis of a variety of functional molecules. The properties of these resulting molecules can be tuned by selectively reacting one or both of these functional groups.
The chloroethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, such as azides, amines, ethers, and esters. These modifications can be used to alter the solubility, polarity, and biological activity of the resulting molecules.
The cyclopropyl ring, while relatively stable, can undergo ring-opening reactions under specific conditions, such as treatment with strong acids or transition metal catalysts. This can lead to the formation of linear alkyl chains with defined stereochemistry, providing a pathway to more complex molecular architectures. By carefully selecting the reaction conditions, it is possible to control which functional group reacts, leading to a diverse array of products from a single starting material.
Table 2: Potential Functionalization Reactions of this compound
| Reagent | Targeted Functional Group | Potential Product Class | Tunable Properties |
|---|---|---|---|
| Sodium Azide (NaN₃) | Chloroethyl | Azide derivative | Polarity, reactivity for click chemistry |
| Ammonia (NH₃) | Chloroethyl | Amine derivative | Basicity, hydrogen bonding capability |
| Sodium Methoxide (NaOCH₃) | Chloroethyl | Methoxy ether derivative | Solubility, polarity |
| HBr/Lewis Acid | Cyclopropyl | Bromo-alkylbenzene | Further functionalization |
This table represents potential reactions based on the known chemistry of the functional groups present in this compound.
Precursor for Advanced Chemical Probes and Reagents
The reactivity of the chloroethyl group in this compound makes it a suitable starting point for the synthesis of advanced chemical probes and reagents. Chemical probes are small molecules used to study biological systems, and they often contain a reactive group for covalent modification of target biomolecules, a linker, and a reporter tag (e.g., a fluorophore or a biotin).
The chloroethyl group can act as a reactive "warhead" that can alkylate nucleophilic residues in proteins, such as cysteine or histidine. By attaching a linker and a reporter tag to the benzene ring or the cyclopropyl moiety, this compound can be converted into a versatile chemical probe. The cyclopropyl group can also be used to introduce conformational rigidity or to modulate the pharmacokinetic properties of the probe.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-Chloro-1-cyclopropylethyl)benzene, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation using cyclopropane derivatives. For example, reacting cyclopropylmethyl chloride with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization requires monitoring reaction kinetics via GC-MS to adjust temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometry. Impurity profiles should be characterized using HPLC with UV detection .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropyl protons at δ 0.5–1.5 ppm) and chlorine substitution patterns .
- GC-MS : Quantify purity and identify volatile byproducts (e.g., dichlorinated derivatives) using electron ionization at 70 eV .
- Elemental Analysis : Validate empirical formula (C₁₀H₁₁Cl) with <0.3% deviation .
Q. What safety protocols are critical when handling this compound?
- Methodology : Classify the compound per GHS criteria:
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation (analogous to chlorobenzene Class 2 hazards) .
- Storage : Store in amber glass under inert gas (N₂/Ar) at 4°C to prevent photodegradation or hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Use density functional theory (DFT) to calculate:
- Electrophilicity Index : Assess susceptibility to nucleophilic attack at the chloro-substituted carbon.
- Transition State Energy : Compare activation barriers for Suzuki-Miyaura couplings (e.g., with boronic acids) using B3LYP/6-31G* basis sets .
- Solvent Effects : Simulate solvation models (e.g., PCM) to optimize reaction media (e.g., THF vs. DMF) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology : Apply longitudinal data analysis:
- Meta-Analysis : Aggregate datasets from PubChem and EPA DSSTox to identify outliers or batch-dependent variability (e.g., impurity-driven cytotoxicity) .
- Dose-Response Modeling : Use Hill equations to reconcile discrepancies in IC₅₀ values across studies, accounting for cell-line specificity (e.g., HEK293 vs. HepG2) .
- Mechanistic Studies : Probe off-target effects via kinome-wide profiling or CRISPR screens .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology : Design accelerated stability studies:
- Forced Degradation : Expose to 0.1M HCl/NaOH (25–60°C) for 24–72 hours, monitoring degradation products via LC-HRMS .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature data (e.g., 40–80°C) .
- Solid-State Analysis : Use XRD or DSC to assess polymorphic transitions affecting stability .
Q. What advanced techniques validate the compound’s role as an intermediate in pharmaceutical synthesis?
- Methodology :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., C₆D₅CH₂CH₂Cl) to trace metabolic pathways via ²H NMR or mass isotopomer analysis .
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., cytochrome P450) to confirm binding modes .
- Flow Chemistry : Optimize continuous production for scalable API integration, monitoring residence time and mixing efficiency .
Contradiction Analysis & Experimental Design
Q. How should researchers address conflicting data on the compound’s environmental persistence?
- Methodology :
- Comparative Bioassays : Test aerobic/anaerobic biodegradation (OECD 301/311) across soil types, quantifying half-lives via LC-MS/MS .
- QSAR Modeling : Corrogate experimental vs. predicted logP values to identify hydrophobicity-driven discrepancies .
- Interlab Validation : Collaborate via platforms like NIST to standardize protocols and reduce measurement variability .
Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to isolate critical factors (e.g., catalyst loading, agitation rate) .
- PAT (Process Analytical Technology) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
- Robustness Testing : Vary raw material suppliers (e.g., cyclopropane sources) and assess impact on purity via principal component analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
